

# Everolimus intra-patient variability monitoring strategies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

[Get Quote](#)

## Understanding Everolimus Pharmacokinetic Variability

The table below summarizes the core quantitative data on **everolimus** pharmacokinetic variability.

| Aspect of Variability     | Quantitative Measure                                              | Context and Implications                                                                  |
|---------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Inter-patient Variability | 24-fold difference in min-max Concentration/Dose (C/D) ratios [1] | Extensive differences in drug exposure between different individuals given the same dose. |
| Intra-patient Variability | Coefficient of Variation (CV) of 40% [1]                          | Significant fluctuations in an individual's drug levels over time.                        |
| Impact of Enzyme Inducers | 50% lower C/D ratio [1]                                           | Concomitant use of drugs like carbamazepine can drastically reduce everolimus exposure.   |
| Clearance (CL)            | Range: 5.1–21.3 L/h/70 kg (CV: 38.5%) [2]                         | High inter-individual variation in drug clearance, a key pharmacokinetic parameter.       |

| Aspect of Variability       | Quantitative Measure                     | Context and Implications                                                 |
|-----------------------------|------------------------------------------|--------------------------------------------------------------------------|
| Volume of Distribution (V1) | Range: 9.9–103.6 L/70 kg (CV: 57.8%) [2] | High inter-individual variation in how the drug distributes in the body. |

## Key Monitoring Strategies & Methodologies

For researchers, implementing robust monitoring strategies is crucial to manage this variability.

- **Routine Therapeutic Drug Monitoring (TDM):** Due to its **narrow therapeutic index**, TDM is essential for **everolimus** [3]. The standard practice is to measure the **trough concentration (C0)** in whole blood, drawn drug-fasting in the morning at steady state [1]. Monitoring should occur 4–5 days after initiation or a dose change, and whenever concomitant medication is altered [4].
- **Advanced Sampling Techniques:** Recent research focuses on **volumetric absorptive microsampling (VAMS)** and **quantitative dried blood spot (qDBS)** methods [3]. These microsampling techniques use devices like Mitra and Capitainer to collect a precise volume (e.g., 10 µL) of capillary blood. They enable **decentralized, patient-centric TDM** with simplified logistics [3].
- **Analytical Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS)** is the gold standard for quantifying **everolimus** due to its high specificity and sensitivity [4] [3]. While immunoassays are also used, results can show considerable discrepancies compared to LC-MS/MS methods [4].

## Experimental Protocol: TDM using Volumetric Microsampling

Below is a workflow for a modern TDM protocol based on recent methodological advances [3].

## Factors Contributing to Variability and Troubleshooting

The variability in **everolimus** exposure is driven by several key factors. Understanding these is crucial for troubleshooting unexpected TDM results.

## Key Takeaways for Your Technical Center

- **Substantial Variability is the Norm: Everolimus** exhibits high and unpredictable intra- and inter-patient PK variability, making TDM a necessity, not an option [1] [2].
- **Vigilance for Drug Interactions:** Comedication with enzyme-inducing antiseizure medications is a major, clinically proven cause of reduced exposure. A thorough medication review is a primary troubleshooting step [1].
- **Embrace Modern Techniques:** Volumetric microsampling (VAMS/qDBS) coupled with LC-MS/MS analysis represents the current state-of-the-art for flexible and precise TDM [3].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Pharmacokinetic variability of everolimus and impact of ... [pmc.ncbi.nlm.nih.gov]
2. Everolimus pharmacokinetics and exposure-response ... [pmc.ncbi.nlm.nih.gov]
3. Therapeutic Drug Monitoring of Everolimus Using ... [mdpi.com]
4. Optimizing everolimus exposure when combined with ... [sciencedirect.com]

To cite this document: Smolecule. [Everolimus intra-patient variability monitoring strategies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-intra-patient-variability-monitoring-strategies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)